3-Methyl-2-nonanone

Descripción general

Descripción

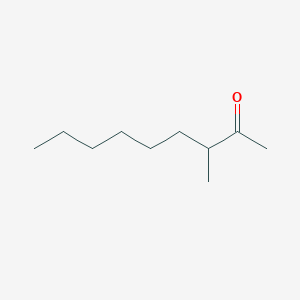

3-Methyl-2-nonanone is a chemical compound with the molecular formula C10H20O . It is also known by other names such as 3-METHYL-2-NONANONE, 3-METHYLNONAN-2-ONE, and 2-Nonanone, 3-methyl . The molecular weight of this compound is 156.26 g/mol .

Synthesis Analysis

The synthesis of 3-Methyl-2-nonanone has been achieved through various methods. One such method involves the over-expression of two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . Another method involves the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite .Molecular Structure Analysis

The molecular structure of 3-Methyl-2-nonanone consists of a chain of carbon atoms with a methyl group (CH3) attached to the third carbon atom and a ketone group (C=O) attached to the second carbon atom . The InChI representation of the molecule isInChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 . Physical And Chemical Properties Analysis

3-Methyl-2-nonanone has several computed properties. It has a molecular weight of 156.26 g/mol, an XLogP3-AA value of 3.5, and does not have any hydrogen bond donors but has one hydrogen bond acceptor . It has 6 rotatable bonds, and its exact mass and monoisotopic mass are both 156.151415257 g/mol . Its topological polar surface area is 17.1 Ų .Aplicaciones Científicas De Investigación

Thermophysical Property Data Analysis

3-Methyl-2-nonanone is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Metabolic Engineering

3-Methyl-2-nonanone is used in metabolic engineering . Researchers have leveraged thioesterases for the production of 2-heptanone, 2-nonanone, and 2-undecanone . This involves the engineering of β-oxidation, including acyl-CoA oxidases, thiolases, and bi-functional 3-hydroxyacyl-CoA dehydratases to maximize conversion of fatty acids to β-keto acyl-CoAs .

Antifungal Agent

3-Methyl-2-nonanone is an effective antifungal agent . It can be used to prevent the growth of fungi, which is beneficial in various applications, from agriculture to medicine .

Sensor Sensitivity Analysis

3-Methyl-2-nonanone has been used to analyze the sensitivity of sensors coated with nafion and carbowax . This is particularly useful in the certification of cheese samples .

Binding Studies

3-Methyl-2-nonanone is used in binding studies . For instance, it has been used to study the binding of β-lactoglobulin to alkanones .

Thermo Data Engine (TDE) for Pure Compounds

3-Methyl-2-nonanone is included in the Thermo Data Engine (TDE) for pure compounds . This provides much more physical and chemical property data, which is useful in various scientific research applications .

Safety and Hazards

The safety data sheet for a similar compound, 2-Nonanone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

3-methylnonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLJPODSPMQJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505145 | |

| Record name | 3-Methylnonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-nonanone | |

CAS RN |

816-78-4 | |

| Record name | 3-Methylnonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

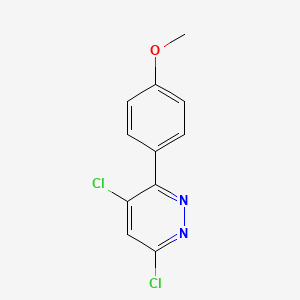

![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)